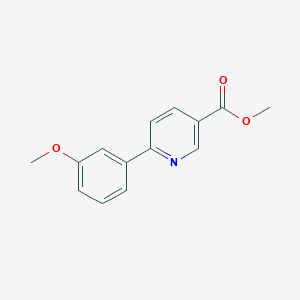

Methyl 6-(3-methoxyphenyl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

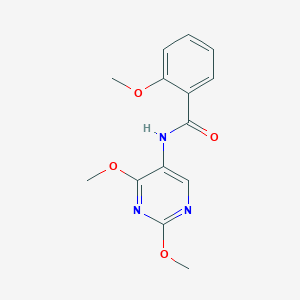

Methyl 6-(3-methoxyphenyl)nicotinate is a chemical compound with the CAS Number: 869985-47-7 . It has a molecular weight of 243.26 and its IUPAC name is methyl 6-(3-methoxyphenyl)nicotinate . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for Methyl 6-(3-methoxyphenyl)nicotinate is1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 6-(3-methoxyphenyl)nicotinate is a white to yellow solid . It is stored at a temperature of +4°C .科学的研究の応用

Antiprotozoal Activity

The synthesis and evaluation of nicotinate derivatives have shown significant promise in antiprotozoal activity. For instance, compounds synthesized from nicotinonitrile derivatives demonstrated potent in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds curative in an in vivo mouse model for trypanosomiasis at low oral dosages. This underscores the potential of nicotinate derivatives in the development of new antiprotozoal drugs (Ismail et al., 2003).

Antineoplastic Activities

Research into 6-substituted nicotinamides has uncovered moderate activity against certain cancers, such as leukemia, suggesting a potential avenue for the development of new anticancer agents. The structural modification of the nicotinate backbone to include various substituents highlights the adaptability of this chemical scaffold for therapeutic purposes (Ross, 1967).

Organic Synthesis and Catalysis

Nicotinate derivatives have found applications in organic synthesis, particularly in catalysis. An example includes the Fe(II)/Au(I) relay catalyzed transformation of propargylisoxazoles to pyridines, providing efficient access to 6-halonicotinates. This method represents a significant advancement in the synthesis of pyridine derivatives, offering a versatile approach to accessing a wide range of nicotinate analogs (Galenko et al., 2017).

Apoptosis Induction

N-phenyl nicotinamides, identified through cell- and caspase-based high throughput screening assays, emerged as a new class of potent inducers of apoptosis. These compounds exhibit significant potential for cancer therapy by inhibiting microtubule polymerization and inducing apoptosis in cancer cells, highlighting the therapeutic relevance of nicotinate derivatives in oncology (Cai et al., 2003).

Retinoprotective Effects

Research into the retinoprotective effects of nicotinate derivatives has demonstrated the potential of these compounds in preventing ischemic injuries in the eye. Studies on rats suggest that certain nicotinate compounds can significantly improve retinal microcirculation and resistance to ischemia, offering promising avenues for the treatment of retinal diseases (Peresypkina et al., 2020).

Antinociceptive Activity

The synthesis and evaluation of methyl nicotinate for antinociceptive activity indicate its potential in pain management. Studies have shown that methyl nicotinate can significantly reduce pain responses in animal models, suggesting its utility as a novel analgesic agent (Erharuyi et al., 2015).

Safety and Hazards

Methyl 6-(3-methoxyphenyl)nicotinate should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid breathing in dust . The compound should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, rinse with pure water for at least 15 minutes and consult a doctor .

特性

IUPAC Name |

methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVVWJQUWZBRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(3-methoxyphenyl)nicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)

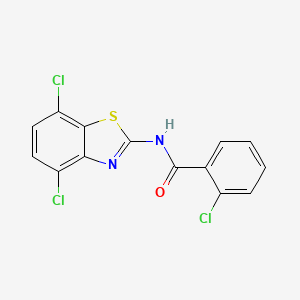

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)

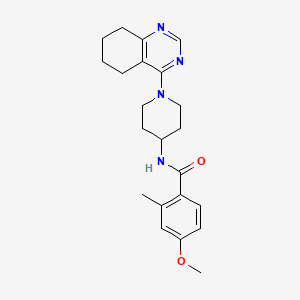

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)

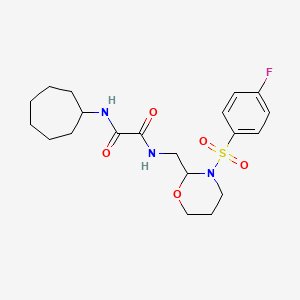

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)